

# ATTO 700 Protein Labeling Protocol for Antibodies: A Detailed Application Note

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## Compound of Interest

Compound Name: ATTO 700

Cat. No.: B15557223

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This document provides a comprehensive guide for the covalent labeling of antibodies with **ATTO 700** NHS ester, a near-infrared fluorescent dye. The protocol is intended for researchers, scientists, and drug development professionals engaged in applications requiring fluorescently tagged antibodies, such as flow cytometry, fluorescence microscopy, and in vivo imaging.

## Introduction

**ATTO 700** is a fluorescent dye characterized by its strong absorption and high photostability in the near-infrared spectrum, with an excitation maximum at 700 nm and an emission maximum at 716 nm.<sup>[1]</sup> The N-hydroxysuccinimidyl (NHS) ester of **ATTO 700** is a widely used reagent for conjugating the dye to proteins.<sup>[2]</sup> This reaction targets primary amines, such as the side chains of lysine residues on antibodies, to form stable amide bonds.<sup>[2][3]</sup> The optimal pH for this reaction is between 8.0 and 9.0.<sup>[2][3][4]</sup> Proper control of the dye-to-protein ratio is crucial to achieve optimal fluorescence without compromising the antibody's binding affinity.<sup>[2][5]</sup>

## Materials and Equipment

### Reagents

- Antibody of interest (at a concentration of 2-10 mg/mL in a suitable buffer)
- **ATTO 700** NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Reaction Buffer: 1 M Sodium Bicarbonate (pH 8.3-9.0) or 1 M Phosphate Buffer (pH 8.5-9.0) [2]
- Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[2]
- Gel filtration column (e.g., Sephadex G-25)[2][4]
- (Optional) Quenching solution: 1 M Tris-HCl, pH 8.0

## Equipment

- Spectrophotometer
- Microcentrifuge tubes
- Pipettes
- Vortex mixer
- Rotator or shaker
- Collection tubes

## Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful labeling of antibodies with **ATTO 700**.

Table 1: **ATTO 700** Spectroscopic Properties

Property	Value	Reference
Maximum Absorption ( $\lambda_{\text{max}}$ )	700 nm	[1]
Molar Extinction Coefficient ( $\epsilon$ )	125,000 M <sup>-1</sup> cm <sup>-1</sup>	[1]
Maximum Emission ( $\lambda_{\text{em}}$ )	716 nm	[1]
Correction Factor at 280 nm (CF <sub>280</sub> )	0.41	[1]

Table 2: Recommended Reaction Parameters

Parameter	Recommended Value	Reference
Antibody Concentration	2 - 10 mg/mL	<a href="#">[2]</a> <a href="#">[6]</a>
Reaction Buffer pH	8.0 - 9.0	<a href="#">[2]</a> <a href="#">[4]</a>
Molar Ratio of Dye:Antibody	5:1 to 20:1 (start with 10:1)	<a href="#">[2]</a>
Reaction Time	30 - 60 minutes	<a href="#">[2]</a>
Reaction Temperature	Room Temperature	<a href="#">[2]</a>

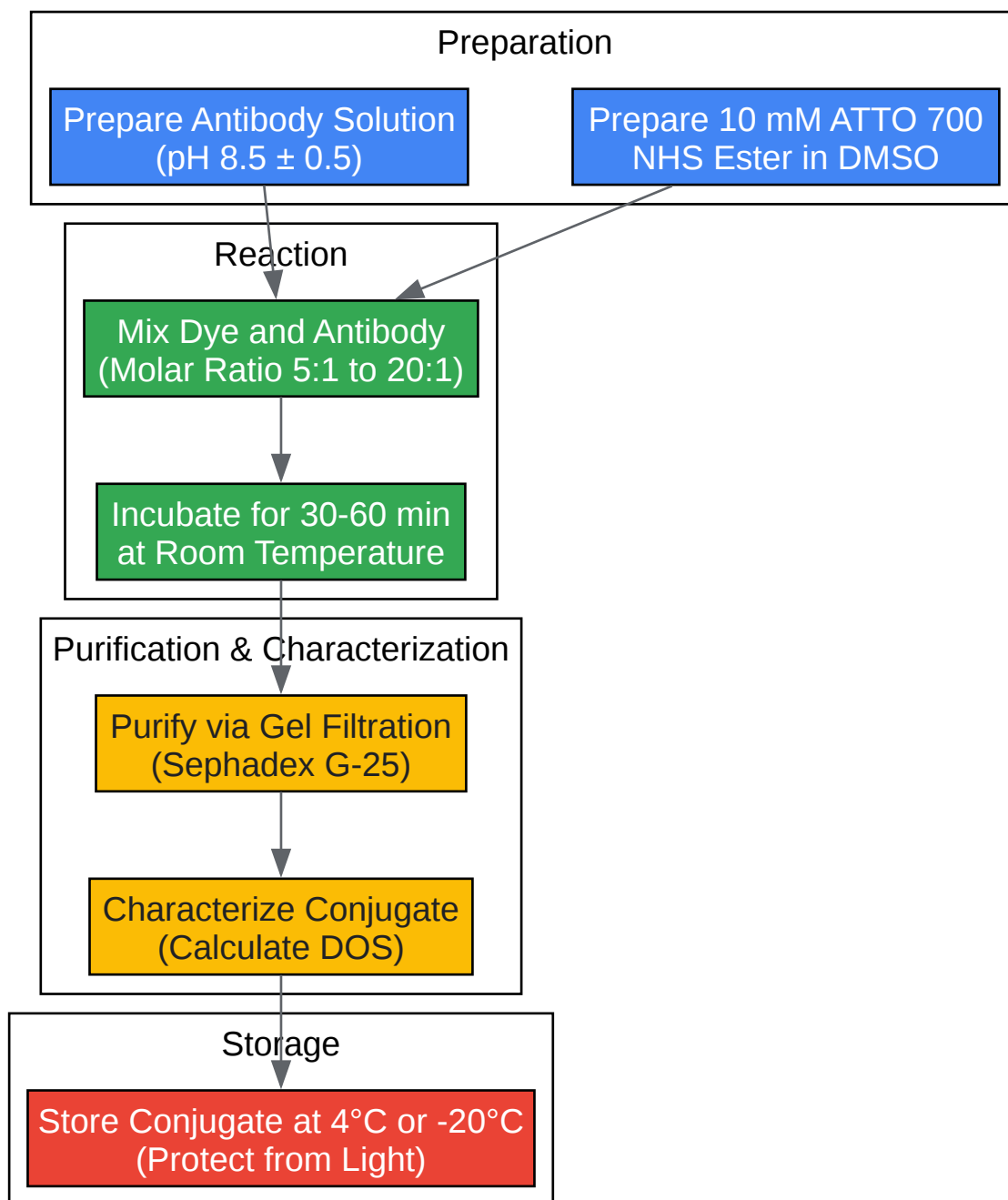
## Experimental Protocols

### Preparation of Solutions

- Antibody Solution:
  - The antibody should be dissolved in a buffer free of primary amines, such as PBS.[\[2\]](#)[\[4\]](#) If the buffer contains Tris or glycine, the antibody must be dialyzed against PBS.[\[2\]](#)
  - The final concentration should be between 2 and 10 mg/mL.[\[2\]](#)[\[6\]](#)
  - Adjust the pH of the antibody solution to  $8.5 \pm 0.5$  by adding the Reaction Buffer.[\[2\]](#) For example, add 100  $\mu$ L of 1 M sodium bicarbonate (pH 9.0) to 900  $\mu$ L of the antibody solution.[\[2\]](#)
- **ATTO 700 NHS Ester Stock Solution:**
  - Dissolve the **ATTO 700 NHS ester** in anhydrous DMSO to a final concentration of 10 mM immediately before use.[\[2\]](#)
  - Vortex the solution to ensure the dye is fully dissolved.[\[2\]](#) The stock solution can be stored at -20°C for up to two weeks, protected from light and moisture.[\[2\]](#)

### Antibody Labeling Workflow

The following diagram illustrates the key steps in the antibody labeling process.



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Antibody labeling and purification workflow.

## Labeling Reaction

- Calculate the required volume of the **ATTO 700** NHS ester stock solution to achieve the desired molar ratio of dye to antibody. A starting ratio of 10:1 is recommended.[2]

- Add the calculated volume of the dye stock solution to the pH-adjusted antibody solution while gently vortexing.[2]
- Incubate the reaction mixture for 30 to 60 minutes at room temperature with continuous rotation or shaking, protected from light.[2][4]

## Purification of the Labeled Antibody

The unreacted dye must be removed from the antibody-dye conjugate.[4] Gel filtration is a common method for this purification.

- Prepare a Sephadex G-25 column according to the manufacturer's instructions.
- Equilibrate the column with PBS (pH 7.2-7.4).[4]
- Apply the reaction mixture to the top of the column.[2]
- Elute the conjugate with PBS. The first colored band to elute is the labeled antibody.[4]
- Collect the fractions containing the labeled antibody.

## Characterization of the Conjugate

The degree of substitution (DOS), or the average number of dye molecules per antibody, is a critical parameter. An optimal DOS for most antibodies is between 2 and 10.[2]

- Measure the absorbance of the purified conjugate at 280 nm ( $A_{280}$ ) and 700 nm ( $A_{700}$ ).
- Calculate the concentration of the antibody and the dye using the following equations:
  - Concentration of Antibody (M) =  $[A_{280} - (A_{700} * CF_{280})] / \epsilon_{\text{protein}}$ 
    - Where:
      - $A_{280}$  is the absorbance at 280 nm.
      - $A_{700}$  is the absorbance at 700 nm.
      - $CF_{280}$  is the correction factor for **ATTO 700** at 280 nm (0.41).[1]

- $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the antibody at 280 nm (typically  $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$  for IgG).
- Concentration of Dye (M) =  $A_{700} / \epsilon_{\text{dye}}$
- Where:
  - $A_{700}$  is the absorbance at 700 nm.
  - $\epsilon_{\text{dye}}$  is the molar extinction coefficient of **ATTO 700** at 700 nm ( $125,000 \text{ M}^{-1}\text{cm}^{-1}$ ).  
[1]
- Calculate the DOS:
  - $\text{DOS} = \text{Concentration of Dye} / \text{Concentration of Antibody}$

## Storage of the Labeled Antibody

For short-term storage, the labeled antibody can be kept at 4°C for several months.[4] For long-term storage, it is recommended to add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.[7][8] Always protect the fluorescently labeled antibody from light by storing it in a dark vial or wrapping the vial in foil.[7][9]

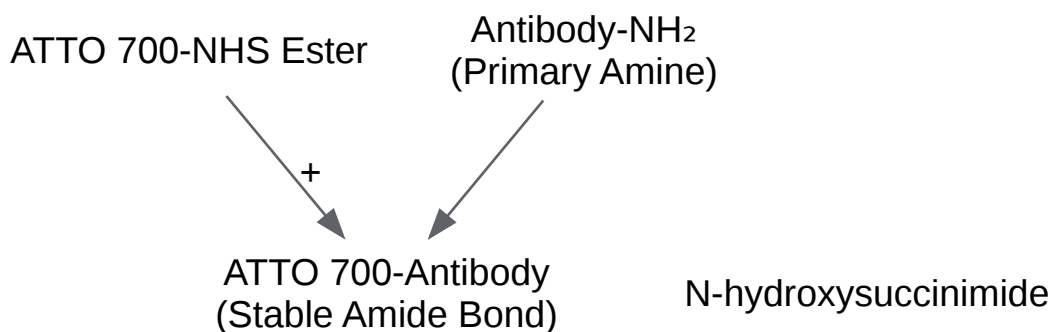
## Troubleshooting

Table 3: Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
Low or no conjugation	Buffer contains primary amines (e.g., Tris, glycine).	Dialyze the antibody against an amine-free buffer like PBS before labeling. <a href="#">[2]</a>
Hydrolyzed ATTO 700 NHS ester.	Prepare the dye stock solution immediately before use. <a href="#">[2]</a> <a href="#">[4]</a>	
Presence of carrier proteins (e.g., BSA).	Remove carrier proteins using protein A/G purification before labeling. <a href="#">[5]</a>	
Low yield after purification	Improper column packing or equilibration.	Ensure the gel filtration column is packed and equilibrated correctly according to the manufacturer's instructions.
Protein precipitation.	Equilibrate the column with a suitable buffer before adding the labeled protein. <a href="#">[5]</a>	
Reduced antibody activity	Over-labeling (high DOS).	Reduce the molar ratio of dye to antibody in the labeling reaction. <a href="#">[2]</a>

## Reaction Chemistry

The following diagram illustrates the chemical reaction between the **ATTO 700 NHS ester** and a primary amine on the antibody.



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Reaction of **ATTO 700** NHS ester with a primary amine.

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